molecular formula C10H14ClNO2 B13487419 6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B13487419
M. Wt: 215.67 g/mol
InChI Key: SOYFGCPHJHYWKM-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound that belongs to the benzoxazepine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under microwave heating . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with various molecular targets. For instance, it inhibits acetylcholinesterase activity, which is crucial in neurological functions . Additionally, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G2/M phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct biological activities. Compared to its analogs, it has shown more potent antibacterial and anticancer properties .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)7-11-5-6-13-10;/h2-4,11H,5-7H2,1H3;1H

InChI Key

SOYFGCPHJHYWKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CNCCO2.Cl

Origin of Product

United States

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